molecular formula C7H12O3 B2724633 Methyl 2-cyclobutyl-2-hydroxyacetate CAS No. 1517761-58-8

Methyl 2-cyclobutyl-2-hydroxyacetate

Cat. No.: B2724633
CAS No.: 1517761-58-8
M. Wt: 144.17
InChI Key: SLHBAAQBWSDPLW-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutyl-2-hydroxyacetate is an organic compound that belongs to the class of hydroxyesters. It has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. This compound is characterized by the presence of a cyclobutyl ring attached to a hydroxyacetate moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclobutyl-2-hydroxyacetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-cyclobutyl-2-hydroxyacetic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutyl-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-cyclobutyl-2-oxoacetate.

    Reduction: Formation of 2-cyclobutyl-2-hydroxyethanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclobutyl-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutyl-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and interactions with enzymes and receptors. The cyclobutyl ring may contribute to the compound’s unique binding properties and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyclopropyl-2-hydroxyacetate
  • Methyl 2-cyclopentyl-2-hydroxyacetate
  • Methyl 2-cyclohexyl-2-hydroxyacetate

Uniqueness

Methyl 2-cyclobutyl-2-hydroxyacetate is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the cyclobutyl ring can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

methyl 2-cyclobutyl-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBAAQBWSDPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517761-58-8
Record name methyl 2-cyclobutyl-2-hydroxyacetate
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